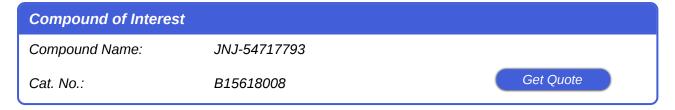


Application Notes and Protocols for JNJ-54717793 in Behavioral Neuroscience Research

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For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-54717793 is a novel, potent, and selective orexin-1 receptor (OX1R) antagonist that has demonstrated significant potential in preclinical behavioral neuroscience research, particularly in the context of anxiety and panic-related behaviors.[1][2][3] This document provides detailed application notes and experimental protocols for the use of **JNJ-54717793**, summarizing key quantitative data and outlining methodologies from pivotal studies.

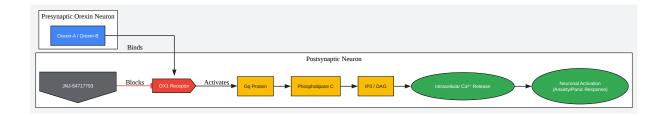
JNJ-54717793 is a brain-penetrant compound, a crucial characteristic for targeting central nervous system disorders.[1][2][4] Its high affinity and selectivity for the OX1R over the orexin-2 receptor (OX2R) make it a valuable tool for dissecting the specific role of the OX1R in various physiological and pathological processes.[1][2][5] Unlike dual orexin receptor antagonists which are known for their sleep-promoting effects, selective OX1R antagonists like JNJ-54717793 are being explored for their potential anxiolytic properties without inducing sedation.[5][6]

Mechanism of Action and Signaling Pathway

JNJ-54717793 acts as a competitive antagonist at the OX1R. The orexin system, originating in the lateral hypothalamus, plays a critical role in regulating arousal, stress, and reward.[7][8] Orexin neurons project to various brain regions implicated in anxiety and fear, such as the amygdala, locus coeruleus, and periaqueductal gray.[1][9] By blocking the action of orexin-A and orexin-B at the OX1R, **JNJ-54717793** can modulate the activity of these downstream



circuits. The proposed mechanism suggests that in states of hyperarousal or panic, excessive orexin signaling contributes to the physiological and behavioral manifestations of fear. **JNJ-54717793** is thought to attenuate these responses by inhibiting OX1R-mediated signaling.



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Caption: Orexin-1 Receptor Signaling Pathway and Antagonism by JNJ-54717793.

Quantitative Data

The following tables summarize the in vitro binding affinities and functional potencies of **JNJ-54717793** at human and rat orexin receptors.

Table 1: In Vitro Binding Affinities (pKi) of JNJ-54717793[1][4]

Receptor	Species	pKi (Mean ± SEM)
Orexin 1 (OX1R)	Human	7.83 ± 0.04
Orexin 1 (OX1R)	Rat	7.84 ± 0.02
Orexin 2 (OX2R)	Human	< 6.1

Note: A higher pKi value indicates a higher binding affinity.



Table 2: In Vitro Functional Potencies (pKb) of JNJ-54717793[1][4]

Receptor	Species	pKb (Mean ± SEM)
Orexin 1 (OX1R)	Human	7.97 ± 0.05
Orexin 1 (OX1R)	Rat	8.01 ± 0.04
Orexin 2 (OX2R)	Human	< 6.0

Note: A higher pKb value indicates a higher antagonist potency.

JNJ-54717793 demonstrates over 50-fold selectivity for the OX1R compared to the OX2R.[1] [2]

Experimental Protocols

The following are detailed protocols for key behavioral neuroscience experiments where **JNJ-54717793** has been evaluated.

CO₂-Induced Panic Model in Rats

This model is used to assess the potential of a compound to mitigate panic-like responses induced by hypercapnia.

Objective: To evaluate the effect of **JNJ-54717793** on cardiovascular and behavioral responses to CO₂ inhalation.

Materials:

JNJ-54717793

- Vehicle (e.g., 20% Captisol)
- Adult male Sprague-Dawley rats
- Telemetry implants for cardiovascular monitoring (e.g., Data Sciences International)
- Plexiglas chambers for gas exposure



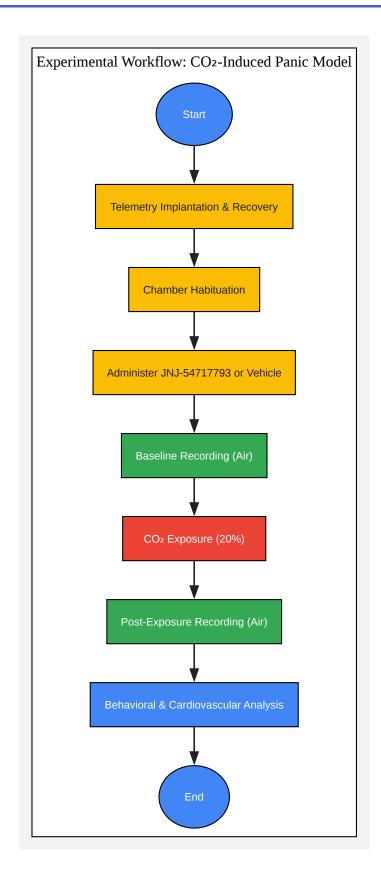
- Gas cylinders (20% CO₂, 21% O₂, balance N₂) and compressed air
- Flow meters
- · Video recording equipment

Procedure:

- Animal Preparation: Surgically implant telemetry devices for the measurement of blood pressure and heart rate. Allow for a sufficient recovery period (e.g., 7-10 days).
- Habituation: Habituate the rats to the Plexiglas chambers for several days prior to the experiment.
- Drug Administration: Administer **JNJ-54717793** or vehicle orally (p.o.) at the desired dose (e.g., 3, 10, 30 mg/kg) and time point before CO₂ exposure (e.g., 1 hour).
- Baseline Recording: Place the rat in the chamber and record baseline cardiovascular parameters and behavior for a defined period (e.g., 5-10 minutes) while the chamber is flushed with compressed air.
- CO₂ Exposure: Switch the gas flow to the 20% CO₂ mixture for a set duration (e.g., 10 minutes).
- Post-Exposure Recording: Following CO₂ exposure, switch back to compressed air and continue recording for a post-exposure period (e.g., 30-60 minutes).
- Behavioral Analysis: Score freezing behavior from video recordings during the CO₂ exposure period. Freezing is defined as the complete absence of movement except for respiration.
- Data Analysis: Analyze cardiovascular data (mean arterial pressure, heart rate) and behavioral data (time spent freezing). Compare the responses between the JNJ-54717793treated groups and the vehicle-treated group.

Results with **JNJ-54717793**: In preclinical studies, **JNJ-54717793** attenuated CO₂-induced increases in blood pressure and freezing behavior in rats, indicating anxiolytic-like effects.[1]





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Caption: Workflow for the CO2-Induced Panic Model in Rats.



Sodium Lactate-Induced Panic Model in Panic-Prone Rats

This model utilizes a sub-threshold panicogenic stimulus in a susceptible animal population to assess the efficacy of anti-panic agents.

Objective: To determine if **JNJ-54717793** can block panic-like responses induced by sodium lactate infusion in a genetically susceptible rat line.

Materials:

- JNJ-54717793
- Vehicle
- Panic-prone rats (e.g., selectively bred for high anxiety)
- Intravenous catheters
- · Infusion pumps
- Sodium lactate solution (0.5 M)
- · Video recording equipment

Procedure:

- Animal Preparation: Surgically implant intravenous catheters. Allow for recovery.
- Drug Administration: Pre-treat animals with JNJ-54717793 or vehicle at specified doses and time points before the infusion.
- Baseline Observation: Place the rats in an open-field arena and record baseline locomotor activity.
- Sodium Lactate Infusion: Infuse sodium lactate intravenously at a constant rate for a defined period (e.g., 20 minutes).



- Behavioral Scoring: During the infusion, score panic-like behaviors, which may include increased locomotor activity, escape attempts, and specific anxiety-related postures.
- Data Analysis: Compare the frequency and duration of panic-like behaviors between the drug-treated and vehicle-treated groups.

Results with **JNJ-54717793**: **JNJ-54717793** has been shown to attenuate sodium lactate-induced panic-like behaviors in panic-prone rats.[1][3]

In Vivo Target Engagement: Sleep-Wake EEG in OX2R Knockout Mice

This protocol is designed to confirm that **JNJ-54717793** engages the OX1R in the central nervous system.

Objective: To assess the in vivo functional activity of **JNJ-54717793** at the OX1R by measuring its effects on sleep architecture in mice lacking the OX2R.

Materials:

- JNJ-54717793
- Vehicle
- OX2R knockout mice and wild-type littermates
- EEG/EMG recording systems (telemetric or tethered)
- Surgical tools for electrode implantation

Procedure:

- Animal Preparation: Surgically implant electrodes for EEG and EMG recording. Allow for a sufficient recovery period.
- Habituation: Habituate the mice to the recording chambers and tether (if applicable).
- Baseline Recording: Record baseline sleep-wake patterns for 24 hours.



- Drug Administration: Administer JNJ-54717793 or vehicle at the beginning of the light or dark cycle.
- Post-Dose Recording: Record EEG/EMG for at least 24 hours post-administration.
- Sleep Scoring: Manually or automatically score the recordings to identify wakefulness,
 NREM sleep, and REM sleep.
- Data Analysis: Analyze changes in sleep parameters, such as the latency to and duration of REM sleep.

Results with **JNJ-54717793**: While having minimal effect on spontaneous sleep in wild-type mice, **JNJ-54717793** selectively promotes REM sleep in OX2R knockout mice, demonstrating specific in vivo engagement and blockade of the OX1R.[1][2][10]

Conclusion

JNJ-54717793 is a valuable pharmacological tool for investigating the role of the OX1R in behavioral neuroscience. Its high selectivity and brain penetrance allow for targeted studies of the orexin system's involvement in anxiety, panic, and other neuropsychiatric disorders. The protocols outlined above provide a framework for researchers to utilize **JNJ-54717793** in preclinical models to further elucidate the therapeutic potential of OX1R antagonism.

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